

A Technical Guide to Deuteromethanol for Researchers, Scientists, and Drug Development Professionals

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Compound of Interest

Compound Name: *Deuteromethanol*

Cat. No.: *B3044172*

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Introduction

Deuteromethanol, also known as methanol-d₄ or CD₃OD, is a deuterated isotopologue of methanol where the four hydrogen atoms are replaced with deuterium. This seemingly subtle isotopic substitution imparts unique physicochemical properties that make it an invaluable tool in a wide array of scientific research, particularly in the fields of nuclear magnetic resonance (NMR) spectroscopy, drug discovery and development, and metabolic flux analysis. This in-depth guide provides a comprehensive overview of the commercial availability of **deuteromethanol**, its key applications with detailed experimental protocols, and the fundamental principles behind its utility.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer **deuteromethanol**, primarily for use as an NMR solvent. The products are available in various grades of isotopic and chemical purity to suit different research needs. Below is a summary of offerings from prominent commercial suppliers.

Supplier	Product Name(s)	CAS Number	Isotopic Purity (Atom % D)	Chemical Purity	Available Quantities
ARMAR Isotopes	Methanol-d4	811-98-3	≥ 99.8	High Purity	Vials, Bottles
Apollo Scientific	Methanol-D4	811-98-3	>99.8	>99%	10ml vials (1, 5, 10 packs)
deutraMed	Methanol-D ₄ (CD ₃ OD)	811-98-3	99%	Not specified	Inquire for needs
Sigma-Aldrich (Merck)	Methanol-d4	811-98-3	99, 99.8, 99.95, 99.96	≥99% (CP)	Ampules, Bottles (0.5mL to 100mL)
Fisher Scientific	Methanol-d4	811-98-3	99.5, 99.6+, 99.8	NMR Grade	Vials, AcroSeal™ Bottles (1g to 100mL)
Scharlab	Methanol-d4	811-98-3	min. 99.8%	Spectroscopy Grade	Glass bottles

Key Applications and Experimental Protocols

Deuteromethanol's utility extends far beyond its role as a passive solvent in NMR. Its deuterated methyl group serves as a valuable building block in organic synthesis and as a tracer in metabolic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most common application of **deuteromethanol** is as a solvent for NMR spectroscopy.[1] The absence of protons in the solvent molecule prevents it from overwhelming the signals of the analyte, allowing for clear and unambiguous spectral interpretation.[2]

Experimental Protocol: Standard NMR Sample Preparation

- Solubility Test: Before using the deuterated solvent, test the solubility of the compound of interest in non-deuterated methanol in a small vial.[\[3\]](#)
- Sample Weighing: For a standard ^1H NMR spectrum, weigh approximately 5-25 mg of the compound. For ^{13}C NMR, a higher concentration is often required, typically as much as will dissolve to form a saturated solution.[\[4\]](#)
- Dissolution: Dissolve the weighed sample in approximately 0.5-0.7 mL of **deuteromethanol- d_4** in a clean, dry vial.[\[3\]](#)[\[4\]](#)
- Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube. This is crucial as suspended particles can distort the magnetic field, leading to broadened spectral lines.[\[4\]](#)
- Transfer to NMR Tube: Carefully transfer the solution into a 5 mm NMR tube.[\[5\]](#)
- Volume Adjustment: Ensure the solvent height in the NMR tube is approximately 4-5 cm to be within the detection range of the NMR coil.[\[6\]](#)
- Capping and Labeling: Cap the NMR tube securely and label it clearly. For volatile samples, sealing the cap with parafilm is recommended.
- Instrument Insertion: The sample is now ready for insertion into the NMR spectrometer for analysis.

Synthesis of Deuterated Compounds and Internal Standards

Deuteromethanol is a key reagent for introducing deuterium into molecules, a process known as deuteration.[\[7\]](#) This is particularly important in drug discovery for creating deuterated versions of drug candidates to study the kinetic isotope effect or for synthesizing deuterated internal standards for quantitative mass spectrometry.[\[8\]](#)[\[9\]](#)

Experimental Protocol: Synthesis of a Deuterated Drug Precursor

This protocol outlines a general procedure for the synthesis of a deuterated precursor using **deuteromethanol** as the source of the deuterated methyl group. The example is based on the synthesis of deuterated methyl p-toluenesulfonate.

- **Reaction Setup:** In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve sodium hydroxide in water.
- **Addition of Deuteromethanol:** Add **deuteromethanol** (CD₃OD) to the cooled solution.
- **Addition of Reactant:** Slowly add a solution of p-toluenesulfonyl chloride in a suitable organic solvent (e.g., tetrahydrofuran) to the reaction mixture while maintaining a low temperature.
- **Reaction:** Allow the reaction to proceed, typically overnight with stirring at room temperature, to ensure complete conversion.
- **Workup:** After the reaction is complete, filter the mixture. Extract the aqueous layer with an organic solvent like ethyl acetate.
- **Purification:** Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude deuterated product.
- **Characterization:** Purify the product further if necessary (e.g., by chromatography) and confirm its identity and isotopic purity using NMR and mass spectrometry.

Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system.^[10] Deuterated substrates, including **deuteromethanol**, can be used as tracers to follow the path of atoms through metabolic pathways.

Experimental Protocol: General Workflow for Metabolic Flux Analysis using a Deuterated Substrate

- **Cell Culture:** Grow the cells of interest in a defined medium.
- **Isotopic Labeling:** Introduce the deuterated substrate (e.g., **deuteromethanol**) into the culture medium. The cells will uptake and metabolize the labeled compound.

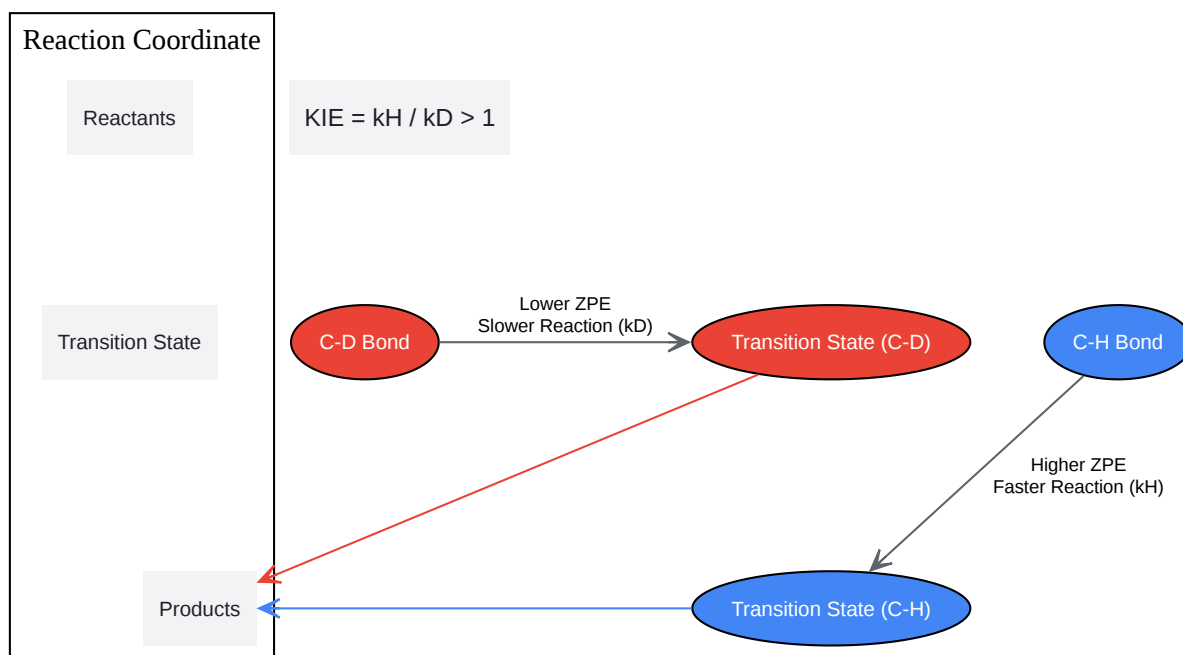
- **Quenching and Extraction:** After a defined period, rapidly quench the metabolic activity of the cells, often using a cold solvent mixture (e.g., methanol/water). Extract the intracellular metabolites.
- **Sample Analysis:** Analyze the extracted metabolites using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or NMR to determine the extent and position of deuterium incorporation.[\[10\]](#)
- **Flux Calculation:** Use computational models to fit the isotopic labeling data to a metabolic network model, allowing for the calculation of intracellular metabolic fluxes.

Visualizations

Experimental Workflow: Synthesis of a Deuterated Internal Standard

Caption: Workflow for the synthesis of a deuterated internal standard using **deuteromethanol**.

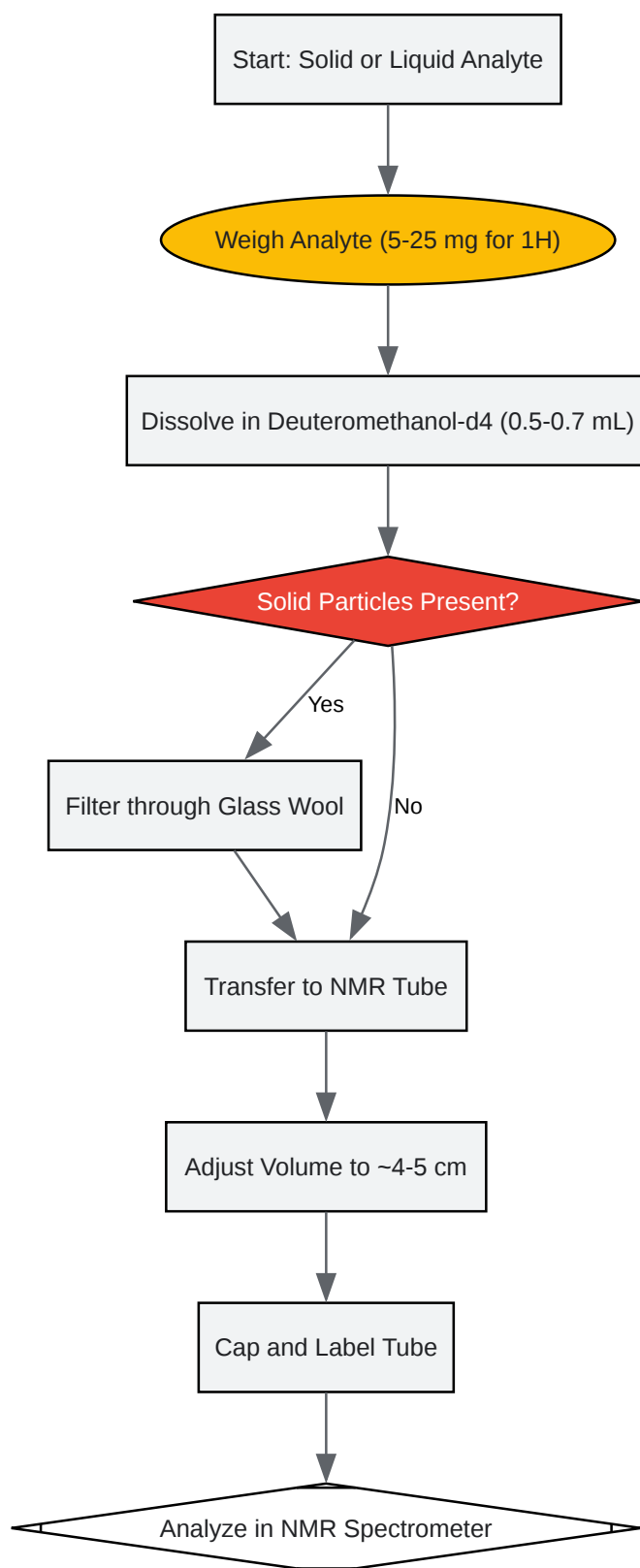
Logical Relationship: The Kinetic Isotope Effect (KIE)



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Caption: The kinetic isotope effect arises from differences in zero-point energy.

Experimental Workflow: NMR Sample Preparation



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